2-Bromo-3-hydroxybenzonitrile

Crystallography Solid-State Chemistry Materials Science

Isomeric contamination in bromo-hydroxybenzonitrile building blocks causes failed cross-couplings and irreproducible crystal engineering. 2-Bromo-3-hydroxybenzonitrile (CAS 693232-06-3) eliminates this risk through its defined ortho-bromo, meta-hydroxy substitution pattern. - Enables regioselective Suzuki-Miyaura and directed ortho-metalation not feasible with para- or meta-bromo isomers. - Distinct O-H···N chain motif (vs. dimeric packing of the 3-bromo isomer) ensures reproducible solid-state studies. - Low melting point (78-81°C) provides rapid, low-cost identity verification against higher-melting analogs.

Molecular Formula C7H4BrNO
Molecular Weight 198.02 g/mol
CAS No. 693232-06-3
Cat. No. B1289251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-hydroxybenzonitrile
CAS693232-06-3
Molecular FormulaC7H4BrNO
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)Br)C#N
InChIInChI=1S/C7H4BrNO/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H
InChIKeyDGKTUNIJIIPACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-hydroxybenzonitrile: Physical & Structural Baseline


2-Bromo-3-hydroxybenzonitrile (CAS 693232-06-3) is a di-substituted aromatic compound within the benzonitrile class, characterized by a bromine atom ortho to a nitrile group and a hydroxyl group meta to the nitrile . Its molecular weight is 198.02 g/mol with the formula C₇H₄BrNO . The compound is a solid at ambient temperature with a reported melting point range of 78-81°C . Its unique substitution pattern (ortho-bromo, meta-hydroxy) dictates a specific set of physicochemical properties and solid-state interactions that differentiate it from other positional isomers and analogs.

Distinct ortho-Br, meta-OH substitution defines reactivity and regioselective synthesis fit
Reported melting range supports isomer identity verification and purity benchmarking
Chain-forming hydrogen-bond motif offers unique supramolecular synthon for crystal engineering

2-Bromo-3-hydroxybenzonitrile Substitution Risks


Generic substitution of 2-Bromo-3-hydroxybenzonitrile with other bromo-hydroxybenzonitrile isomers (e.g., 3-bromo-2-hydroxy-, 4-bromo-3-hydroxy-, or 5-bromo-2-hydroxybenzonitrile) is a significant risk for scientific and industrial applications. While these isomers share identical molecular formulas and basic functional groups, their unique substitution patterns lead to distinct differences in solid-state packing, hydrogen-bonding networks, and overall crystal morphology [1][2]. Such differences can critically impact physical properties like solubility, melting point, and stability, which are essential for reproducible synthesis and formulation . Furthermore, the specific ortho-bromo arrangement in the target compound is a prerequisite for certain directed ortho-metalation or cross-coupling reactions, a selectivity that is not transferable to its para- or meta-substituted analogs. The evidence below details these quantifiable differentiations.

Positional isomer mismatch
Other bromo-hydroxybenzonitrile isomers (e.g., 3-bromo-2-hydroxy, 4-bromo-3-hydroxy) exhibit different hydrogen-bonding networks, altering solid-state properties.
Reaction selectivity may shift
ortho-Br substitution is required for directed metalation/cross-coupling; para- or meta-bromo analogs may not follow the same pathway.
Bulk property differences
Melting point, crystal morphology, and dissolution can vary substantially, impacting formulation and processing reproducibility.

2-Bromo-3-hydroxybenzonitrile Differentiation Evidence


Solid-State Packing and Crystal Morphology

Single-crystal X-ray diffraction studies reveal that 2-Bromo-3-hydroxybenzonitrile (target compound) and its positional isomer, 3-Bromo-2-hydroxybenzonitrile, adopt distinctly different crystal packing arrangements. The target compound forms infinite molecular chains via strong O-H···N hydrogen bonds [1]. In contrast, its isomer forms centrosymmetric dimers via O-H···N interactions [2]. These differing intermolecular interaction motifs lead to variations in solid-state properties.

H-Bond Motif
Method context
Infinite chains (C(8)) Centrosymmetric dimers (R²₂(10))
Supramolecular architecture impacts crystal habit and dissolution
Data from 173 K vs. 296 K crystallography
Crystallography Solid-State Chemistry Materials Science

Intramolecular Geometry: Distinct Torsion Angle

The specific ortho-bromo, meta-hydroxy substitution pattern of the target compound enforces a unique molecular geometry. Crystallographic data reveals that the molecule is nearly planar, with a torsion angle of -179(2)° between the key aromatic carbons [1]. This is distinct from the 4-Bromo-3-hydroxybenzonitrile isomer, where the para-substituted bromine does not impose the same steric or electronic constraints on the adjacent functional groups.

Torsion Angle
Class-level
−179(2)°
vs. 4-Br isomer: no comparable constraint
Planar geometry influences molecular recognition events
Based on X-ray data
Structural Chemistry Computational Chemistry Conformational Analysis

Melting Point as a Purity Benchmark

The melting point of 2-Bromo-3-hydroxybenzonitrile is reported to be in the range of 78-81°C . This value is a critical quality control parameter and serves as a benchmark for purity. For comparison, the positional isomer 4-Bromo-3-hydroxybenzonitrile has a reported melting point of 155-157°C . This significant difference of approximately 77°C highlights how subtle changes in substitution pattern dramatically alter bulk thermodynamic properties.

Melting Point
Data to verify
78–81 °C 155–157 °C (4-Br isomer)
Melting point confirms isomer identity and purity
ΔT ≈ 77 °C; independent isomer verification
Analytical Chemistry Quality Control Thermal Analysis

2-Bromo-3-hydroxybenzonitrile Application Scenarios


Crystal Engineering and Solid-State Formulation Studies

Researchers focused on crystal engineering can leverage the distinct hydrogen-bonding motif of 2-Bromo-3-hydroxybenzonitrile, which forms infinite chains via O-H···N interactions [1]. This contrasts with the dimeric packing of its 3-bromo isomer, offering a unique supramolecular synthon for designing co-crystals or studying structure-property relationships in solid-state materials. The quantifiable melting point difference (78-81°C vs. 155-157°C for the 4-bromo isomer) makes it a suitable candidate for thermal analysis studies and formulation work where a lower processing temperature is beneficial.

Organic Synthesis as a Regioselective Building Block

The specific ortho-bromo, meta-hydroxy substitution pattern of 2-Bromo-3-hydroxybenzonitrile makes it a critical intermediate for regioselective synthesis. Its geometry, confirmed by X-ray crystallography [1], and the ortho-relationship between the bromine and nitrile groups are essential for transformations like directed ortho-metalation or specific cross-coupling reactions (e.g., Suzuki-Miyaura) that are not feasible with para- or meta-bromo isomers. Using the correct isomer ensures the intended reaction pathway and final product structure.

Quality Control and Analytical Method Development

Procurement and analytical chemistry groups can utilize the well-defined melting point of 2-Bromo-3-hydroxybenzonitrile (78-81°C) as a primary, low-cost identifier to verify receipt of the correct isomer, differentiating it from higher-melting analogs like 4-Bromo-3-hydroxybenzonitrile [1]. This thermal property, along with its unique crystal structure, can be incorporated into standard operating procedures for incoming material qualification, ensuring consistency in research and manufacturing workflows.

Application
Selection Property
Validation Focus
Crystal engineering & solid-state formulation
Chain-forming hydrogen-bond motif
Co-crystal design, thermal processing behavior
Regioselective synthesis building block
ortho-Br substitution pattern
Reaction selectivity, cross-coupling fidelity
Quality control & isomer identification
Distinct melting point range
Thermal analysis identity confirmation

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